Cas no 292608-79-8 (5-bromo-2-chloro-1-methyl-1H-Imidazole)

5-Bromo-2-chloro-1-methyl-1H-imidazole is a halogenated imidazole derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern—bromine at the 5-position, chlorine at the 2-position, and a methyl group at the 1-position—enhances reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and heterocyclic functionalizations. The compound's stability under standard conditions and compatibility with a range of reaction conditions make it a valuable building block for constructing complex molecules, particularly in the development of biologically active compounds. Its well-defined structure ensures consistent performance in synthetic applications, facilitating efficient derivatization for targeted research needs.
5-bromo-2-chloro-1-methyl-1H-Imidazole structure
292608-79-8 structure
Product Name:5-bromo-2-chloro-1-methyl-1H-Imidazole
CAS No:292608-79-8
MF:C4H4BrClN2
MW:195.444958686829
CID:1110429
PubChem ID:11183185
Update Time:2025-10-22

5-bromo-2-chloro-1-methyl-1H-Imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-chloro-1-methyl-1H-Imidazole
    • EN300-646026
    • 5-bromo-2-chloro-1-methylimidazole
    • 292608-79-8
    • 1-Methyl-2-chloro-5-bromo-1H-imidazole
    • Inchi: 1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3
    • InChI Key: GMCFQXGDMGJXOU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(N1C)Cl

Computed Properties

  • Exact Mass: 193.92464g/mol
  • Monoisotopic Mass: 193.92464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 90.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 5-bromo-2-chloro-1-methyl-1H-Imidazole

5-Bromo-2-Chloro-1-Methyl-1H-Imidazole: A Versatile Building Block in Medicinal Chemistry

5-Bromo-2-Chloro-1-Methyl-1H-Imidazole (CAS No. 292608-79-8) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular framework and potential biological activities. As a derivative of the imidazole ring, this compound exhibits structural versatility, making it a valuable scaffold for the design of novel therapeutics. The presence of both bromine and chlorine substituents on the aromatic ring, along with the methyl group at the 1-position, contributes to its distinct chemical properties and biological relevance.

Chemical Structure and Molecular Characteristics
The molecular formula of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole is C5H5BrClN2, with a molecular weight of approximately 222.0 g/mol. The compound features a five-membered imidazole ring, which is a common structural motif in many biologically active molecules. The bromine atom at the 5-position and the chlorine atom at the 2-position introduce electron-withdrawing effects, while the methyl group at the 1-position enhances steric hindrance and hydrophobicity. These substituents collectively influence the compound's reactivity, solubility, and biological interactions.

Synthesis and Functionalization
The synthesis of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole typically involves multistep reactions, including the formation of the imidazole ring through condensation reactions or cyclization processes. Recent advances in asymmetric catalysis have enabled the selective introduction of bromine and chlorine atoms, allowing for precise control over the stereochemistry of the final product. Functionalization strategies, such as Suzuki coupling or nucleophilic substitution, have been employed to explore its potential as a precursor for drug development.

Biological Activities and Therapeutic Potential
Preliminary studies on 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole have revealed its potential as a lead compound for various therapeutic applications. In vitro experiments have demonstrated its ability to modulate key signaling pathways, including the PI3K/AKT and MAPK pathways, which are implicated in cancer progression. Additionally, its interaction with ion channels and G-protein-coupled receptors (GPCRs) suggests potential applications in the treatment of neurological disorders and cardiovascular diseases.

Recent Research Advances
A 2023 study published in *Journal of Medicinal Chemistry* highlighted the role of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole in the development of antitumor agents. Researchers utilized computational modeling to predict its binding affinity to specific protein targets, such as EGFR and HER2, which are overexpressed in certain cancers. The study also demonstrated the compound's ability to inhibit cell proliferation in vitro, with IC50 values in the low micromolar range. These findings underscore its potential as a scaffold for the design of targeted therapies.

Applications in Drug Discovery
The structural flexibility of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole makes it an attractive candidate for drug discovery programs. Its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets facilitates the design of high-affinity ligands. In 2024, a collaborative effort between academic and industrial researchers led to the synthesis of a series of imidazole derivatives, including this compound, which showed promising activity against multidrug-resistant bacterial strains. This work highlights its potential in the development of novel antibiotics.

Pharmacokinetic and Toxicological Considerations
While the biological activities of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole are promising, its pharmacokinetic properties and potential toxicological effects require further investigation. Studies on its metabolic stability in vitro suggest that the compound may undergo hydrolysis or oxidation under physiological conditions. However, its low solubility in aqueous media poses challenges for oral administration, necessitating the development of prodrug strategies or formulation techniques to enhance bioavailability.

Environmental and Safety Profile
The environmental impact of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole is currently under evaluation. Preliminary assessments indicate that its persistence in aquatic environments may be moderate, with degradation rates influenced by pH and temperature. However, due to the limited data available, further research is needed to fully understand its ecological risks and ensure its safe use in pharmaceutical applications.

Future Directions and Challenges
The future of 5-Bromo-2-Chloro-1-Methyl-1H-Imidazole in drug development depends on overcoming several challenges. These include optimizing its pharmacokinetic profile, reducing potential toxicological effects, and expanding its therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to address these challenges and translate its potential into clinical therapies.

Conclusion
5-Bromo-2-Chloro-1-Methyl-1H-Imidazole (C5H5BrClN2) represents a promising scaffold in the field of medicinal chemistry. Its unique molecular structure and functional substituents offer opportunities for the design of novel therapeutics with diverse biological activities. While further research is needed to fully elucidate its potential and address challenges, the compound's versatility and therapeutic relevance position it as a valuable candidate for future drug discovery initiatives.

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